molecular formula C16H16N4OS B8681206 5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole

5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole

Cat. No.: B8681206
M. Wt: 312.4 g/mol
InChI Key: OVPLVNDBJJTZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-phenoxypropyl)thio]-1-phenyl-1H-tetrazole is a useful research compound. Its molecular formula is C16H16N4OS and its molecular weight is 312.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H16N4OS

Molecular Weight

312.4 g/mol

IUPAC Name

5-(3-phenoxypropylsulfanyl)-1-phenyltetrazole

InChI

InChI=1S/C16H16N4OS/c1-3-8-14(9-4-1)20-16(17-18-19-20)22-13-7-12-21-15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2

InChI Key

OVPLVNDBJJTZMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCCCOC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-phenoxypropyl bromide (1.53 g) was dissolved in acetone (9 mL), 1-phenyl-5-mercapto-1H-tetrazole (1.27 g) and potassium carbonate (985 mg) were added, and the mixture was stirred at room temperature for 3 hours. To the reaction solution, water was added, and the extract obtained by extraction with ethyl acetate was washed with water and a saturated saline; dried with anhydrous magnesium sulfate; and concentrated under reduced pressure to obtain a titled compound (2.23 g) having the following physical property values.
Quantity
1.53 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Quantity
985 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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